Edetate calcium disodium

Overview

Description

Edetate calcium disodium is a chelating agent primarily used to treat lead poisoning. It works by binding to heavy metals in the bloodstream, forming stable complexes that are then excreted from the body. This compound is particularly effective in reducing blood lead levels and is also used in cases of lead encephalopathy .

Mechanism of Action

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), this compound is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of this compound theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues.

Parenteral administration of this compound chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by this compound chelation. Although mercury readily displaces calcium from this compound in vitro, patients with mercury poisoning do not respond to the drug.

The pharmacologic effects of this compound are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of this compound, but the excretion of zinc is considerably increased.

The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy.

For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page.

Preparation Methods

Synthetic Routes and Reaction Conditions: Edetate calcium disodium is synthesized by reacting ethylenediaminetetraacetic acid with calcium and sodium hydroxides. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the synthesis involves the controlled addition of calcium chloride and sodium hydroxide to a solution of ethylenediaminetetraacetic acid. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified and dried .

Chemical Reactions Analysis

Types of Reactions: Edetate calcium disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The compound reacts with various metal ions, including lead, calcium, and zinc, under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water as a solvent .

Major Products Formed: The primary products of these reactions are the metal-EDTA complexes, which are water-soluble and can be easily excreted from the body .

Scientific Research Applications

Edetate calcium disodium has a wide range of applications in scientific research:

Chemistry: Used as a standard for complexometric titrations to determine metal ion concentrations.

Biology: Employed in cell culture media to remove metal ions that could interfere with biological processes.

Medicine: Widely used in chelation therapy for treating heavy metal poisoning, particularly lead poisoning

Comparison with Similar Compounds

Edetate disodium: Unlike edetate calcium disodium, edetate disodium does not contain calcium and is primarily used for different medical applications, such as treating hypercalcemia.

Succimer (DMSA): Another chelating agent used for lead poisoning, but it has a different chemical structure and mechanism of action.

Dimercaprol: Often used in conjunction with this compound for severe cases of lead poisoning.

Uniqueness: this compound is unique in its ability to chelate lead without causing significant hypocalcemia, a risk associated with other forms of EDTA. Its high stability constant with lead ions makes it particularly effective for treating lead poisoning .

Biological Activity

Edetate calcium disodium (CaNaEDTA) is a chelating agent primarily used in the treatment of lead poisoning. Its biological activity is characterized by its ability to bind to heavy metals, facilitating their excretion from the body. This article explores the pharmacokinetics, mechanisms of action, clinical efficacy, and case studies related to this compound.

This compound functions as a polyvalent ion chelator , which means it can bind to multiple metal ions. The mechanism involves the displacement of lead ions (Pb) from tissues by calcium ions (Ca), allowing for the mobilization and subsequent urinary excretion of lead. This process is crucial in mitigating lead toxicity, particularly in cases of acute lead poisoning.

- Chelation Process : CaNaEDTA binds to lead ions in the bloodstream and tissues, which are then eliminated through renal pathways.

- Distribution : The compound distributes into various tissues, including the kidneys and bones, where lead tends to accumulate .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Approximately 5% of an oral dose is absorbed; however, it is typically administered intravenously for efficacy .

- Volume of Distribution : The volume of distribution is approximately 0.19 ± 0.10 L/kg .

- Half-Life : The half-life ranges from 20 to 60 minutes .

- Elimination : About 95% is excreted in urine within 24 hours .

Clinical Efficacy

Several studies have compared the effectiveness of this compound with other chelating agents like dimercaptosuccinic acid (DMSA). A notable study involved 37 patients with blood lead concentrations greater than 40 µg/dL, who were treated with either CaNaEDTA or DMSA. The findings indicated:

- Both treatments significantly reduced blood lead levels and clinical symptoms.

- DMSA showed a greater reduction in blood lead concentrations (p = .005), while CaNaEDTA was more effective in mobilizing lead from tissues (p = .04) .

Comparison Table of Chelating Agents

| Parameter | This compound | Dimercaptosuccinic Acid |

|---|---|---|

| Administration Route | Intravenous | Oral |

| Efficacy in Lead Mobilization | Higher | Lower |

| Reduction in Blood Lead Levels | Moderate | Greater |

| Adverse Effects | Zinc depletion | Mucocutaneous reactions |

Case Studies

- Lead Poisoning in Children : A case report documented a 23-month-old child with severe symptomatic lead poisoning treated with this compound. The treatment led to significant improvements in clinical symptoms and blood lead levels, demonstrating its effectiveness in pediatric cases .

- Diabetes and Cardiovascular Events : Another study highlighted the use of edetate disodium-based chelation therapy in patients with diabetes post-myocardial infarction. The treatment was associated with a reduction in cardiovascular events, indicating potential benefits beyond heavy metal detoxification .

Adverse Effects

While this compound is generally well tolerated, it can cause some adverse effects:

- Nephrotoxicity : Dose-related nephrotoxicity has been observed, necessitating careful monitoring of renal function during treatment .

- Zinc Depletion : Increased urinary excretion of essential trace elements, particularly zinc, can occur .

- Transient Liver Enzyme Elevations : Some patients may experience elevated liver enzymes during treatment, although these typically resolve post-treatment .

Properties

CAS No. |

62-33-9 |

|---|---|

Molecular Formula |

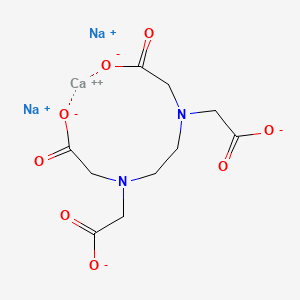

C10H14CaN2Na2O8+2 |

Molecular Weight |

376.28 g/mol |

IUPAC Name |

calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-2 |

InChI Key |

SHWNNYZBHZIQQV-UHFFFAOYSA-L |

impurities |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |

Canonical SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |

Color/Form |

Powder White powder or flakes |

density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

flash_point |

Flash point is> 100 °C, |

melting_point |

245 °C MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. MP: 242 °C /EDTA disodium dihydrate/ |

physical_description |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

Pictograms |

Irritant |

Related CAS |

10058-42-1 (iron(3+) salt) 139-33-3 (di-hydrochloride salt) 17421-79-3 (mono-hydrochloride salt) 2001-94-7 (di-potassium salt) 24669-13-4 (chromium salt) 53404-51-6 (mono-potassium salt) 6381-92-6 (di-hydrochloride salt, di-hydrate) 7379-27-3 (potassium salt) 7379-28-4 (hydrochloride salt) 76353-66-7 (calcium,hydrochloride salt) |

solubility |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

vapor_pressure |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Edetate Calcium Disodium acts as a chelating agent by forming stable complexes with metal ions, primarily through the displacement of the central calcium ion with the target metal ion. [] For instance, in the case of lead chelation, this compound displaces its own calcium ion with lead, forming a stable complex that is readily excreted from the body. This prevents the lead from interacting with biological systems and causing toxicity.

ANone: The primary downstream effect of this compound chelation therapy is the reduction of the target metal concentration in blood and tissues. [] This reduction helps alleviate the symptoms of metal toxicity and prevents further damage to organs such as the kidneys and brain.

ANone: The molecular formula of this compound is C10H12CaN2Na2O8, and its molecular weight is 374.27 g/mol. Please refer to publicly available chemical databases for spectroscopic data.

ANone: The material compatibility of this compound can vary depending on the specific medication or solution in question. Always refer to the medication's package insert and consult with a pharmacist or other healthcare professional to ensure compatibility before mixing or administering.

ANone: this compound is primarily known for its chelating properties and is not typically used for its catalytic properties. Its primary application centers around its ability to form stable complexes with metal ions, making it useful for treating heavy metal poisoning.

ANone: While the provided research papers do not delve into computational studies specifically, computational chemistry techniques like molecular docking and molecular dynamics simulations can be used to study the interactions between this compound and various metal ions. These simulations could provide insights into the binding affinities, complex stability, and potential for chelation.

ANone: Structural modifications, such as altering the length of the carbon chain or substituting different functional groups, can significantly influence the chelating activity of this compound. These modifications can impact its affinity for specific metal ions, complex stability, and overall efficacy.

ANone: As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment, such as gloves and eye protection, and handling the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

ANone: this compound is administered intravenously for the treatment of lead poisoning. [, , ] It is not administered orally due to its poor absorption from the gastrointestinal tract.

ANone: this compound has an elimination half-life of less than 60 minutes. [] It is primarily eliminated from the body unchanged in the urine.

ANone: Rodent models, particularly mice, are commonly used to study lead poisoning and evaluate the efficacy of chelating agents like this compound. [, ] Researchers can induce lead poisoning in these models and then assess the effectiveness of this compound in reducing lead levels in various tissues.

ANone: As with any medication, this compound therapy can be associated with potential adverse effects. It's crucial to consult the medication's package insert and a healthcare professional for a comprehensive understanding of potential risks and benefits.

ANone: Currently, the primary route of administration for this compound is intravenous, which allows for systemic distribution. Research into targeted drug delivery strategies could potentially enhance its accumulation in specific tissues affected by heavy metal toxicity.

ANone: Blood lead level (BLL) is the most commonly used biomarker to assess lead exposure and monitor the effectiveness of chelation therapy. [, , , , , ] A significant decrease in BLL following treatment with this compound indicates successful chelation and removal of lead from the body. Other biomarkers include urinary lead excretion and delta-aminolevulinic acid dehydratase (ALAD) activity.

ANone: Various analytical techniques, such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), are employed to measure metal concentrations in biological samples like blood and urine. [] These techniques provide accurate and sensitive quantification of metal levels, which is crucial for monitoring the effectiveness of chelation therapy with this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.